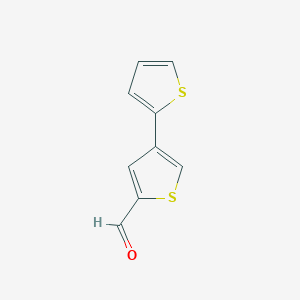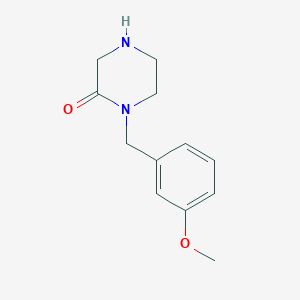![molecular formula C8H13N3OS B3296493 [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine CAS No. 893729-75-4](/img/structure/B3296493.png)
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine
Übersicht
Beschreibung
2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine (2-MTA) is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic amine that can be synthesized from the reaction of morpholine and thiazole. 2-MTA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Wirkmechanismus
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its mechanism of action in scientific research. It is believed to act as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It is also believed to act as an agonist at the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme protein kinase C (PKC), which is involved in cell signaling pathways. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been found to have an agonist effect on the 5-HT3 receptor, which is involved in the regulation of serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has several advantages for use in lab experiments. It is an inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it has a low toxicity and does not pose any significant safety risks. However, there are some limitations to its use in lab experiments. It has a limited solubility in water, and it is unstable in the presence of light and oxygen.
Zukünftige Richtungen
There are several potential future directions for the study of [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine. These include further studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, as well as its potential applications in the treatment of cancer. Additionally, further studies could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted on its potential applications in lab experiments, including its solubility and stability.
Wissenschaftliche Forschungsanwendungen
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in scientific research. It has been used as an inhibitor of protein kinase C (PKC) and as a modulator of the nicotinic acetylcholine receptor (nAChR). It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine has been studied for its potential applications in the treatment of cancer.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHAVROYYDYQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B3296421.png)
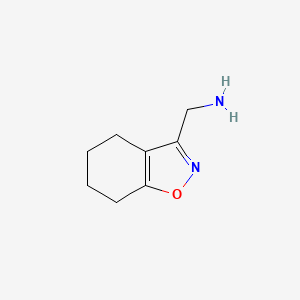
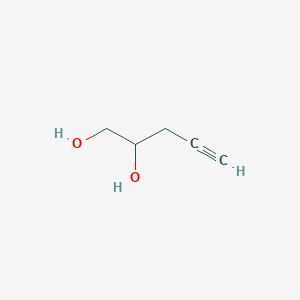
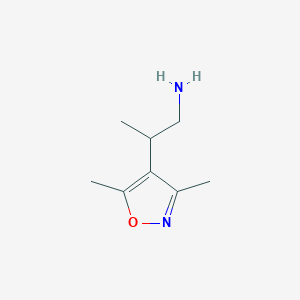
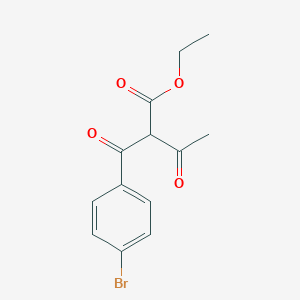

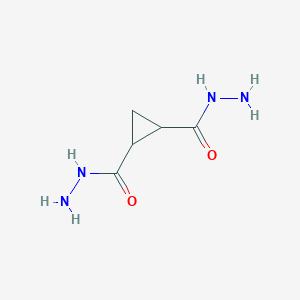
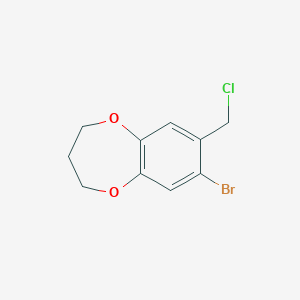
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)

